

Application Notes and Protocols: Dibromomalonamide as a Versatile Brominating Agent in Organic Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Dibromomalonamide*

Cat. No.: *B132542*

[Get Quote](#)

Introduction: The Need for Controlled Brominating Agents

Bromination is a cornerstone transformation in organic synthesis, providing essential intermediates for pharmaceuticals, agrochemicals, and functional materials.[1][2] The introduction of a bromine atom into a molecule serves as a crucial handle for subsequent cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents.[2] While elemental bromine (Br_2) is a powerful and traditional brominating agent, its high reactivity, corrosiveness, and hazardous nature present significant handling and safety challenges.[1] This has driven the development of solid, stable, and more selective N-bromo compounds, such as N-bromosuccinimide (NBS), as safer alternatives.[3]

Dibromomalonamide (DBM), a crystalline solid, emerges within this class as a valuable reagent. Its structure, featuring two bromine atoms attached to a carbon flanked by two amide groups, renders it an effective electrophilic brominating agent. This guide provides an in-depth analysis of DBM, offering technical insights and detailed protocols for its application in key organic transformations, tailored for researchers and professionals in chemical and drug development.

Chemical and Physical Properties of Dibromomalonamide

Property	Value	Source
IUPAC Name	2,2-dibromopropanediamide	[4]
CAS Number	73003-80-2	[4] [5]
Molecular Formula	C ₃ H ₄ Br ₂ N ₂ O ₂	[4]
Molecular Weight	259.88 g/mol	[4]
Appearance	Powder / Crystalline Solid	[4]
Primary Use	Laboratory chemicals, Brominating Agent	[5]

Critical Safety and Handling Protocols

Dibromomalonamide is classified as a hazardous chemical and requires strict adherence to safety protocols.[\[5\]](#)[\[6\]](#) Proper handling is paramount to ensure personnel safety and prevent environmental contamination.

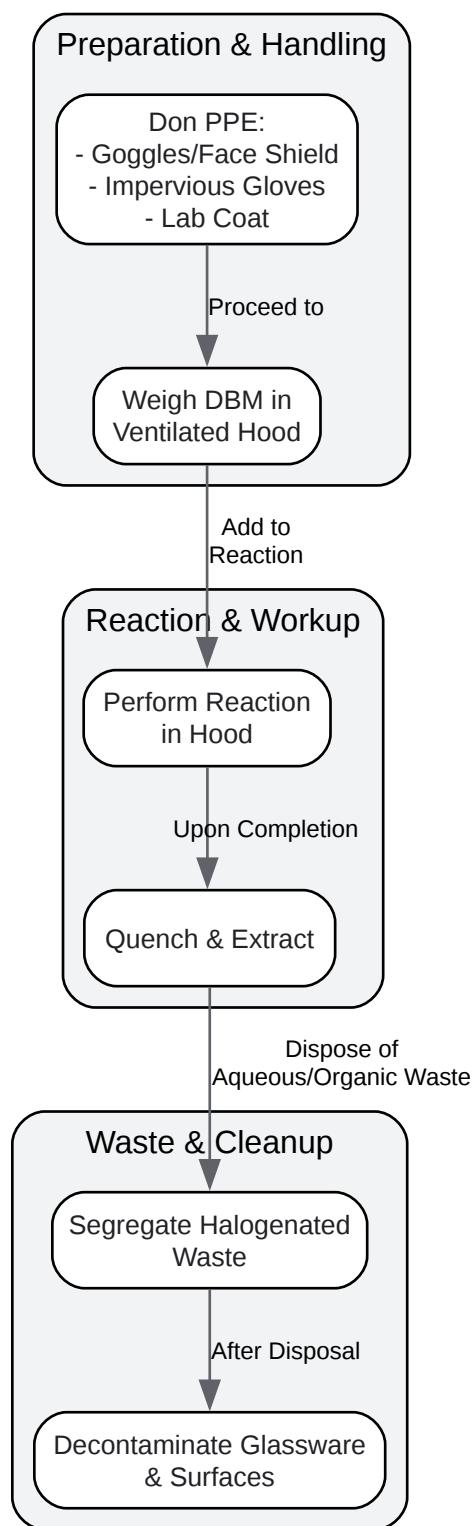
2.1 Hazard Identification and Personal Protective Equipment (PPE)

DBM is a skin and eye irritant and may cause respiratory irritation.[\[5\]](#)[\[6\]](#) Ingestion is harmful, and inhalation can be fatal in some cases.[\[4\]](#)

- Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[\[6\]](#)
- Signal Word: Warning[\[5\]](#)[\[6\]](#)

Mandatory PPE:

- Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[\[5\]](#) A face shield is also recommended.[\[7\]](#)
- Skin Protection: Wear appropriate protective gloves (e.g., impervious gloves) and clothing to prevent skin exposure.[\[5\]](#)[\[7\]](#)


- Respiratory Protection: Use only outdoors or in a well-ventilated area.[5][6] A dustproof gas mask or particle filter is recommended, especially when handling the powder.[7]

2.2 First Aid and Emergency Procedures

- Inhalation: Remove the person to fresh air and keep comfortable for breathing.[5][7] Call a POISON CENTER or doctor if you feel unwell.[6]
- Skin Contact: Take off immediately all contaminated clothing. Wash with plenty of soap and water.[5][6] If skin irritation persists, seek medical attention.[5]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[5][7]
- Ingestion: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[7]

2.3 Storage and Disposal

- Storage: Store in a well-ventilated, cool, and dry place in a tightly closed container.[6][7] Store locked up.[7][8]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][9] Do not let the product enter drains.[6]

[Click to download full resolution via product page](#)

Caption: General laboratory workflow for using **Dibromomalonamide**.

Synthesis of Dibromomalonamide

Dibromomalonamide is not as commonly used as NBS, and its synthesis is typically performed from malonamide or related precursors. One patented method involves the direct bromination of malonamidenitrile.

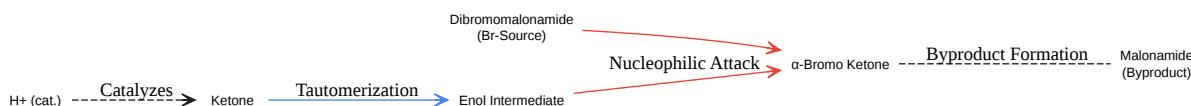
Protocol 3.1: Synthesis from Malonamidenitrile[10]

This method utilizes the reaction of malonamidenitrile with liquid bromine, with hydrogen peroxide added portion-wise to facilitate the reaction.

- **Setup:** In a four-neck reaction flask equipped with a mechanical stirrer, dropping funnels, and a thermometer, add malonamidenitrile (1.0 mol) and water (252 mL).
- **Initial Bromination:** Stir the mixture and maintain the reaction temperature between 20-25 °C. Begin the dropwise addition of liquid bromine (1.2 mol).
- **Oxidant Addition:** When approximately two-thirds of the total bromine has been added, begin the simultaneous dropwise addition of 30.5% hydrogen peroxide (0.8 mol).
- **Reaction Completion:** After the addition of both bromine and hydrogen peroxide is complete, continue to stir the reaction mixture at 20-25 °C for 1.5 hours.
- **Isolation:** Filter the resulting solid product. The filtrate can be reclaimed for future syntheses. The filter cake is the desired 2,2-dibromo-2-malonamidenitrile (a related precursor, often used in biocidal formulations). A similar process starting from malonamide would yield **dibromomalonamide**.

Note: This protocol is adapted from a patent for a related compound and illustrates a general synthetic strategy. The synthesis of **dibromomalonamide** itself can be achieved by the acid-catalyzed reaction of malonamide with bromine in an aqueous solution.[11]

Application Notes & Protocols for Bromination


Dibromomalonamide serves as an electrophilic bromine source, capable of reacting with a variety of nucleophilic organic substrates. The reaction mechanism is often analogous to that of other N-bromo reagents.

4.1 α -Bromination of Ketones

The α -bromination of ketones is a fundamental reaction that proceeds through an enol or enolate intermediate.[12] Acidic conditions catalyze the formation of the enol, which then acts as the nucleophile, attacking the electrophilic bromine of DBM.[13][14]

Causality Behind Experimental Choices:

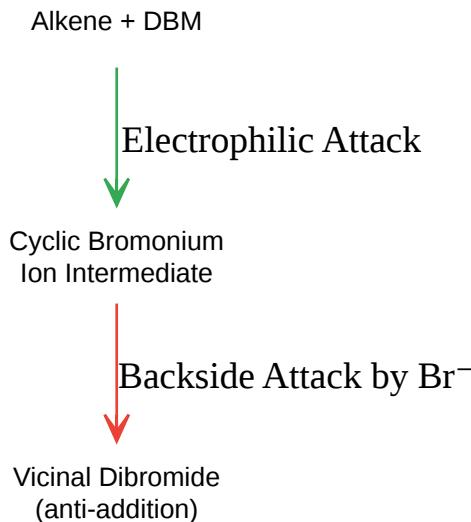
- Catalyst: An acid catalyst (e.g., HBr, AcOH) is used to accelerate the keto-enol tautomerism, which is the rate-limiting step.[14] Without it, the reaction is often impractically slow.
- Solvent: A non-reactive, aprotic solvent like acetic acid or THF is chosen to dissolve the reactants without competing in the reaction.

[Click to download full resolution via product page](#)

Caption: Mechanism for the acid-catalyzed α -bromination of a ketone.

Protocol 4.1.1: General Procedure for α -Bromination of an Enolizable Ketone

- Reactant Setup: In a round-bottom flask, dissolve the ketone (1.0 equiv) in glacial acetic acid (approx. 0.2 M concentration).
- Reagent Addition: Add **Dibromomalonamide** (1.0-1.1 equiv) to the solution in one portion at room temperature with vigorous stirring.
- Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-6 hours.
- Work-up: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing cold water and diethyl ether (or another suitable organic solvent).


- Extraction: Extract the aqueous layer with diethyl ether (3x).
- Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid), water, and finally, brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield the pure α -bromo ketone.

4.2 Electrophilic Bromination of Alkenes

Alkenes react with electrophilic bromine sources to form vicinal dibromides via an anti-addition mechanism.[15][16] The reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by a backside attack of a bromide ion.[17][18]

Causality Behind Experimental Choices:

- Solvent: An inert solvent like carbon tetrachloride (CCl_4) or dichloromethane (CH_2Cl_2) is crucial. Using nucleophilic solvents like water or alcohols would lead to the formation of halohydrins or bromoethers, respectively, as the solvent would compete with the bromide ion in attacking the bromonium intermediate.[16][17]
- Temperature: The reaction is often performed at low temperatures (e.g., 0 °C) to control the reactivity and minimize potential side reactions.

[Click to download full resolution via product page](#)

Caption: Bromonium ion mechanism for the bromination of an alkene.

Protocol 4.2.1: General Procedure for the Dibromination of an Alkene

- Reactant Setup: Dissolve the alkene (1.0 equiv) in a dry, inert solvent such as dichloromethane (CH₂Cl₂) in a flask protected from light (e.g., wrapped in aluminum foil) and under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
- Reagent Addition: Add **Dibromomalonamide** (1.05 equiv) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.
- Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction may take from 30 minutes to several hours.
- Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine species.
- Extraction: Transfer the mixture to a separatory funnel, add water, and extract with dichloromethane (3x).

- Washing: Combine the organic layers and wash with brine.
- Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO_4), filter, and remove the solvent in vacuo.
- Purification: Purify the crude product via flash column chromatography to obtain the pure vicinal dibromide.

4.3 Electrophilic Aromatic Bromination

The bromination of aromatic rings is a classic example of electrophilic aromatic substitution (SeAr).^{[19][20]} The reactivity of the aromatic ring dictates the reaction conditions. Electron-rich systems (e.g., phenols, anilines) can be brominated under mild conditions, while electron-deficient rings require a Lewis acid catalyst to increase the electrophilicity of the bromine source.^{[19][21]}

Causality Behind Experimental Choices:

- Catalyst: For unactivated or deactivated aromatic rings, a Lewis acid catalyst (e.g., FeBr_3 , AlCl_3) is required. The catalyst coordinates with the brominating agent, polarizing the Br-Br bond and generating a more potent electrophile that can overcome the aromatic stability.^[22]
- Regioselectivity: The position of bromination is directed by the existing substituents on the ring. Activating groups (e.g., -OH, -OR, -NH₂) are ortho, para-directing, while deactivating groups (e.g., -NO₂, -CN, -COR) are meta-directing (with the exception of halogens).^[20]

Protocol 4.3.1: Bromination of an Activated Aromatic Compound (e.g., Anisole)

- Reactant Setup: Dissolve the activated aromatic compound (1.0 equiv) in a suitable solvent such as acetic acid or dichloromethane at room temperature.
- Reagent Addition: Add **Dibromomalonamide** (1.0 equiv for monobromination) to the solution. The reaction is often exothermic; maintain the temperature with a water bath if necessary.
- Reaction Monitoring: Stir at room temperature and monitor by TLC or GC until the starting material is consumed.

- Work-up and Purification: Follow the general work-up and purification procedure outlined in Protocol 4.1.1.

Relevance in Drug Development

The introduction of bromine into a molecular structure is a recognized strategy in drug design. [23] Bromination can enhance therapeutic activity, modulate metabolic stability, and increase the duration of action of a drug candidate.[23][24] The "heavy atom effect" of bromine can also be exploited to improve the efficacy of photodynamic therapy.[24] As a solid and manageable brominating agent, **dibromomalonamide** represents a useful tool in the medicinal chemist's arsenal for synthesizing libraries of brominated compounds for structure-activity relationship (SAR) studies, a critical phase in the drug development process.[25][26]

References

- CN101781233B. (2012). Synthesis method of 2, 2-dibromo-2-malonamidenitrile.
- Castañeda, L., et al. (n.d.). A mild synthesis of dibromomaleimides.
- ChemLogic. (n.d.). Alkene Bromination with Br₂: Bromonium-Ion Anti Addition to Vicinal Dibromides. [Link]
- Baker, J. R., et al. (2015). A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones. Beilstein Journal of Organic Chemistry, 11, 1443–1449. [Link]
- CN102630224B. (2014). For the preparation of the method for 2,2-dibromo Malonamide.
- Uniphos Chemicals. (2017).
- WO2011063110A1. (2011). A process preparing 2,2-**dibromomalonamide**.
- de Souza, R. O. M. A., et al. (2013). N,N-Dibromosulfonamides: Versatile Reagents in Organic Synthesis. Journal of the Brazilian Chemical Society. [Link]
- Ashenhurst, J. (n.d.). Bromination of alkenes with Br₂ to give dibromides. Master Organic Chemistry. [Link]
- BYJU'S. (n.d.). Hoffmann Bromamide Reaction Mechanism. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 175375, **Dibromomalonamide**. PubChem. [Link]
- Chemistry Steps. (n.d.). Reaction of Alkenes with Bromine. [Link]
- Organic Chemistry Portal. (n.d.).
- Biswas, T. (2022). MCQ-219: About reaction of dibromo compound. YouTube. [Link]
- The Organic Chemistry Tutor. (2021). Bromination of Alkenes: Mechanism & Stereochemistry. YouTube. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of aryl bromides. [Link]

- US4954648A. (1990). Method for the bromination of aromatic compound.
- Common Organic Chemistry. (n.d.).
- Khan Academy. (2017).
- Ashenhurst, J. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]
- Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. *Chemical Reviews*, 116(12), 6837–7042. [Link]
- Bose, D. S., et al. (2012). Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions. *Beilstein Journal of Organic Chemistry*, 8, 335–339. [Link]
- Liu, Y., et al. (2013). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. *Molecules*, 18(11), 13465–13476. [Link]
- LibreTexts Chemistry. (2023). Reactions of Alkenes with Bromine. [Link]
- Lesuisse, D. (2005). Applications in drug development. *European Pharmaceutical Review*. [Link]
- MANAC Inc. (2022). Highly selective yet gentle brominating agents: N-bromo compounds. *Chemia*. [Link]
- Khan Academy. (2010).
- Hergesel, J., & Gryko, D. (2024). Introducing bromine to the molecular structure as a strategy for drug design. *Journal of Medical Science*. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of α -Bromoketones. [Link]
- LibreTexts Chemistry. (2024).
- Wikipedia. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Coenen, H. H., & Mazière, B. (1999). Use of bromine-76 and iodine-123 radiohalogenated tracers in the drug development process. *Current Pharmaceutical Design*, 5(1), 17-34. [Link]
- Curini, M., & Montanari, F. (2021). Sustainable bromination of organic compounds: A critical review. *Green Chemistry*. [Link]
- Khan Academy. (n.d.).
- TopSCHOLAR. (n.d.).
- Chemistry For Everyone. (2025). What Is Bromination In Organic Chemistry?. YouTube. [Link]
- Gryko, D., & Hergesel, J. (2024). Introducing bromine to the molecular structure as a strategy for drug design. *Journal of Medical Science*, 93(2), 99-106. [Link]
- Rich, R. L., & Myszka, D. G. (2000). Applications of biomolecular interaction analysis in drug development. *Drug Discovery Today*, 5(2), 65-71. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Highly selective yet gentle brominating agents:N-bromo compounds(1):Discussion series on bromination/iodination reactions 1 – Chemia [chemia.manac-inc.co.jp]
- 4. Dibromomalonamide | C3H4Br2N2O2 | CID 175375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. bg.cpachem.com [bg.cpachem.com]
- 9. uniphos.com.cn [uniphos.com.cn]
- 10. CN101781233B - Synthesis method of 2, 2-dibromo-2-malonamidenitrile - Google Patents [patents.google.com]
- 11. WO2011063110A1 - A process preparing 2,2-dibromomalonamide - Google Patents [patents.google.com]
- 12. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. orgosolver.com [orgosolver.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Reaction of Alkenes with Bromine - Chemistry Steps [chemistrysteps.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Bromination - Common Conditions [commonorganicchemistry.com]

- 20. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 21. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 22. m.youtube.com [m.youtube.com]
- 23. jms.ump.edu.pl [jms.ump.edu.pl]
- 24. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 25. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 26. Use of bromine-76 and iodine-123 radiohalogenated tracers in the drug development process - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Dibromomalonamide as a Versatile Brominating Agent in Organic Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b132542#dibromomalonamide-as-a-brominating-agent-in-organic-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

